(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one
Description
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring substituted with a 3-fluorophenyl group at the 6-position and a methyl group at the 4-position. The stereochemistry at the 6-position (S-configuration) and the fluorine substituent on the phenyl ring may influence its physicochemical properties, such as lipophilicity, solubility, and electronic interactions, which are critical for biological activity.
Properties
CAS No. |
920798-17-0 |
|---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
OCYRRHGEYGBXQR-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 4-methylmorpholine.
Formation of Intermediate: The 3-fluoroaniline is reacted with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the morpholinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial production.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties are advantageous.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one with structurally related morpholinone derivatives. Key differences in substituents, molecular properties, and research findings are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The 3-fluorophenyl group in the target compound likely increases lipophilicity compared to the 4-chlorophenyl analog (ClogP ≈ 2.5 vs. ~3.0 for fluorine), which may enhance membrane permeability but reduce aqueous solubility .
- The methyl group at the 4-position contributes to steric stability, as seen in simpler analogs like (6S)-6-methylmorpholin-3-one, which exhibits 95% purity and well-defined NMR spectra .
Conformational Rigidity: Morpholinones with bulkier substituents, such as the bis(4-chlorophenyl) derivative, exhibit restricted ring puckering, as confirmed by X-ray crystallography . This suggests that the 3-fluorophenyl group in the target compound may impose moderate conformational constraints.
Biological Relevance: While direct data on the target compound’s activity is lacking, fluorinated morpholinones are frequently explored as kinase inhibitors due to fluorine’s electronegativity and ability to modulate hydrogen bonding. For example, analogs with purine and pyrimidine substituents (e.g., in ) show activity in kinase assays .
Synthetic Accessibility: The methyl-substituted morpholinone () is commercially available and serves as a precursor for more complex derivatives, suggesting that the target compound could be synthesized via similar alkylation or fluorination routes .
Biological Activity
The compound (6S)-6-(3-fluorophenyl)-4-methylmorpholin-3-one is a synthetic derivative belonging to the morpholine class of compounds. It has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound based on available research findings, including case studies, data tables, and detailed evaluations.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 223.25 g/mol
This compound features a morpholine ring substituted with a fluorophenyl group and a methyl group, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, primarily focusing on antiviral and anticancer properties.
Antiviral Activity
A significant aspect of the biological evaluation of this compound is its potential as an antiviral agent. The following table summarizes key findings related to its antiviral activity against Hepatitis B Virus (HBV):
| Compound | Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepDES19 | 0.38 - 0.92 | Inhibition of HBV replication |
| Lamivudine (Control) | HepDES19 | 0.15 | N/A |
In studies conducted using the HepDES19 cell line, this compound demonstrated effective inhibition of HBV replication, with EC50 values ranging from 0.38 to 0.92 μM, indicating its potential as a therapeutic agent against chronic hepatitis B infections .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The following table highlights the IC50 values obtained from different studies:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| SJSA-1 (Osteosarcoma) | 190 | Moderate tumor growth inhibition |
| HCT116 (Colon Cancer) | 137 | Effective in wild-type cells |
| HCT116 p53–/– | 14 | Significantly less potent in knockout cells |
In the SJSA-1 xenograft model, this compound was observed to inhibit tumor growth effectively but did not achieve complete regression . The compound's mechanism appears to involve the modulation of pathways related to cell proliferation and apoptosis.
Case Studies
Several case studies have been documented regarding the efficacy of this compound in preclinical settings:
- SJSA-1 Xenograft Model : In a study involving mice implanted with SJSA-1 osteosarcoma cells, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups .
- Hepatitis B Treatment : In vitro assays indicated that the compound could effectively reduce HBV DNA replication in HepDES19 cells, showcasing its potential as a novel antiviral agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
